molecular formula C8H12N2O B3027953 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one CAS No. 1439900-41-0

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No. B3027953
CAS RN: 1439900-41-0
M. Wt: 152.19
InChI Key: DVZCJAGOJOSGPA-UHFFFAOYSA-N
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Description

The compound "3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one" is a derivative of the 1,4-dihydropyridine (DHP) class, which is known for its biological activity, particularly as calcium channel blockers with antihypertensive effects. DHP derivatives are of significant interest in medicinal chemistry due to their therapeutic potential and diverse pharmacological properties .

Synthesis Analysis

The synthesis of DHP derivatives often involves the annulation of various synthons. For instance, prop-2-ynylsulfonium salts have been used in a sequential [1 + 4]- and [2 + 3]-annulation process to create complex heterocyclic structures such as hexahydropyrrolo[3,2-b]indoles . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied to construct its framework.

Molecular Structure Analysis

The molecular structure of DHP derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a related compound, 3-(2-amino-pyridinium)-propionate monohydrate, was studied using X-ray diffraction, FTIR, Raman, and NMR spectroscopies, complemented by DFT calculations . These methods provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

DHP derivatives can undergo a variety of chemical reactions, often influenced by the substituents on the dihydropyridine ring. The introduction of different functional groups can lead to a range of biological activities. For instance, the introduction of N,N-dialkylaminoalkoxycarbonyl groups at the 3- and/or 5-position of the DHP ring has been shown to result in antihypertensive effects . The reactivity of these compounds can be further modified through chemical modifications, as indicated by the structure-activity relationships discussed in the literature .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHP derivatives are closely related to their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, stability, and the ability to form hydrogen bonds, as seen in the case of 3-(2-amino-pyridinium)-propionate monohydrate . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds, influencing their efficacy as drugs.

Scientific Research Applications

Complexation with Metal Ions

The compound 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one has been studied for its ability to complex with metal ions. For instance, Hakimi et al. (2013) explored its complexation with Cadmium(II), demonstrating its potential in creating new materials with specific electronic or magnetic properties (Hakimi et al., 2013).

Synthesis of Functionalized Dihydropyridines

This chemical is also used in the synthesis of functionalized dihydropyridines. Koley et al. (2015) achieved a one-pot synthesis of 4-amino-1,2-dihydropyridines, which are precursors for further chemical modifications. These compounds are significant due to their potential applications in pharmaceuticals and materials science (Koley et al., 2015).

Antibacterial and Antifungal Agents

Another significant application of this compound is in the synthesis of antibacterial and antifungal agents. Desai et al. (2021) synthesized compounds with this compound, showing promising results in combating microbial infections (Desai et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The inhibition of PARP-1 by the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA repair process, leading to genomic dysfunction and cell death .

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment.

Action Environment

The action environment of the compound is within the cell, specifically at the site of DNA damage where PARP-1 operates

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For a similar compound, 3-amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride, the safety information includes hazard statements such as H302, H312, H315, H319, H332, and H335 .

Future Directions

The future directions in the study and application of such compounds could involve the development of new drugs and treatments, given the broad range of biological activities exhibited by heterocyclic compounds .

properties

IUPAC Name

3-amino-1-propan-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-3-4-7(9)8(10)11/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCJAGOJOSGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266062
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439900-41-0
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-41-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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